1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride

Description

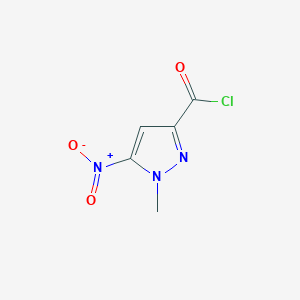

1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound featuring a pyrazole backbone substituted with a methyl group at position 1, a nitro group at position 5, and a reactive carbonyl chloride moiety at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals. Its nitro group enhances electron-withdrawing effects, while the carbonyl chloride group enables nucleophilic substitution reactions, making it valuable for constructing complex molecules.

Properties

IUPAC Name |

1-methyl-5-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-8-4(9(11)12)2-3(7-8)5(6)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWIWZMOVMNPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride Method

Conditions:

-

Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

Advantages:

-

High conversion rates (>90%) under reflux conditions.

-

Simplified workup due to gaseous byproducts (SO₂, HCl).

Oxalyl Chloride Method

Conditions:

-

Reaction at room temperature in DCM with catalytic dimethylformamide (DMF).

Advantages:

-

Milder conditions suitable for thermally labile substrates.

Comparative Data:

| Chlorinating Agent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Thionyl chloride | Reflux | 6 | 92 |

| Oxalyl chloride | 25°C | 12 | 88 |

Purification and Characterization

Crude 1-methyl-5-nitro-1H-pyrazole-3-carbonyl chloride is purified via flash chromatography using gradients of dichloromethane and hexanes. Analytical characterization includes:

-

¹H NMR: Distinct signals for the methyl group (δ 3.90 ppm) and nitro group (δ 6.93 ppm).

-

IR Spectroscopy: Peaks at 1697 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

Industrial-Scale Considerations

Continuous flow reactors have been explored for large-scale synthesis to enhance heat transfer and reaction control. Key parameters include:

-

Residence Time: 10–15 minutes for nitration and chlorination steps.

-

Catalyst Recycling: Heterogeneous catalysts (e.g., silica-supported HNO₃) reduce waste generation.

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration: Competing nitration at position 4 can be minimized by using electron-withdrawing groups (e.g., esters) to direct substitution to position 5.

-

Hydrolysis of Carbonyl Chloride: Storage under anhydrous conditions (e.g., molecular sieves) prevents degradation to the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl2).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Amino Derivatives: Formed from the reduction of the nitro group.

Carboxylic Acids: Formed from the oxidation of the methyl group.

Scientific Research Applications

Chemical Synthesis Applications

1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride serves primarily as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions : The carbonyl chloride group can undergo nucleophilic attack, facilitating the formation of larger molecular structures. This property is crucial for synthesizing complex organic compounds.

- Condensation Reactions : The compound can condense with other reagents to form diverse pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Recent studies have indicated that this compound exhibits significant biological activities, making it a candidate for further research in medicinal chemistry:

- Anticancer Properties : Preliminary data suggest that this compound can inhibit the growth of various cancer cell lines. Its structural similarity to known anticancer agents positions it as a potential lead compound for drug development .

- Kinase Inhibition : Research indicates that derivatives of pyrazole compounds, including this compound, may act as inhibitors of specific kinases involved in cancer progression. This mechanism could be pivotal in developing targeted cancer therapies .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antiproliferative Effects : A study published in the Journal of Heterocyclic Chemistry reported on the synthesis of novel pyrazole derivatives and their antiproliferative effects on cancer cells. The findings suggested that modifications to the pyrazole scaffold could enhance biological activity, indicating a promising avenue for further exploration of 1-methyl-5-nitro derivatives .

- Synthesis of Pyrazole Derivatives : Research published in MDPI highlighted the importance of pyrazoles as privileged scaffolds in medicinal chemistry. The study emphasized the role of this compound in synthesizing various substituted pyrazoles with potential therapeutic applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as an intermediate for nucleophilic substitution and condensation reactions |

| Anticancer Research | Exhibits potential to inhibit growth in various cancer cell lines |

| Kinase Inhibition | May inhibit specific kinases involved in cancer progression |

| Derivative Synthesis | Used to create novel pyrazole derivatives with enhanced biological activities |

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The carbonyl chloride group can react with nucleophiles in biological molecules, potentially modifying their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Functional Group Reactivity

Key Compounds:

1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride Functional groups: Nitro (-NO₂), carbonyl chloride (-COCl), methyl (-CH₃). Reactivity: The carbonyl chloride is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid formation of amides or esters. The nitro group further activates the ring for electrophilic substitution.

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p) Functional groups: Carboxamide (-CONH-), chloro (-Cl), cyano (-CN), aryl. Reactivity: Carboxamides are less reactive than carbonyl chlorides, requiring coupling agents (e.g., EDCI/HOBt) for further derivatization. The chloro and cyano groups contribute to electronic modulation and binding in pharmaceutical applications.

Methyl 1H-pyrazole-3-carboxylate

- Functional groups: Ester (-COOCH₃).

- Reactivity: Esters are moderately reactive, typically requiring basic or acidic conditions for hydrolysis or transesterification, unlike the ambient reactivity of carbonyl chlorides.

Physical Properties and Stability

- Melting Points :

- Stability :

Electronic and Steric Effects

- Nitro vs. Cyano Groups: The nitro group (-NO₂) is a stronger electron-withdrawing group than cyano (-CN), increasing the electrophilicity of adjacent carbonyl groups in 1-Methyl-5-nitro derivatives compared to cyano-substituted carboxamides .

- Methyl Substitution :

- Methyl groups at position 1 (common in all compared compounds) provide steric hindrance, influencing reaction kinetics and regioselectivity in further substitutions.

Biological Activity

1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 189.56 g/mol. The compound features a pyrazole ring substituted with a methyl group and a nitro group, along with a carbonyl chloride functional group, which enhances its reactivity in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Reaction : This method allows for the introduction of the carbonyl chloride group effectively.

- Condensation Reactions : Utilizing isoxazolyl chalcones and hydrazine derivatives to form pyrazole structures .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . It has been tested against various pathogenic bacteria and fungi, showing promising results in inhibiting their growth.

Anti-inflammatory Effects

Research has highlighted the compound's potential as an anti-inflammatory agent . Its structure allows for interactions with inflammatory pathways, potentially leading to a reduction in inflammation markers .

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. Studies have shown that it can induce apoptosis in cancer cells, enhancing caspase activity and leading to morphological changes indicative of cell death .

The biological activity of this compound is largely attributed to its functional groups:

- Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to antimicrobial and anti-inflammatory effects.

- Carbonyl Chloride Group : Reacts with nucleophiles in biological molecules, potentially modifying their function and enhancing therapeutic efficacy.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

Q & A

Q. What are the established synthetic protocols for preparing 1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis involves sequential nitration and carbonyl chloride introduction. For analogous pyrazole derivatives, nitration is performed at 0–5°C to suppress side reactions, followed by reaction with phosgene or oxalyl chloride to install the carbonyl chloride group . Optimization strategies include:

-

Temperature Control : Maintain sub-ambient temperatures during nitration to prevent over-nitration or decomposition.

-

Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis of the carbonyl chloride .

-

Catalysis : Potassium carbonate (K₂CO₃) enhances substitution efficiency in alkaline conditions .

Purification via recrystallization (e.g., DCM/hexane) achieves >98% purity, as noted in reagent catalogs .Parameter Optimal Condition Effect on Yield/Purity Reference Nitration Temperature 0–5°C Minimizes side products Solvent Anhydrous DCM Reduces hydrolysis Catalyst K₂CO₃ Improves substitution

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer : A multi-technique approach ensures accuracy:

- Chromatography : HPLC with UV detection (≥95% purity) .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies nitro group deshielding (δ 8.5–9.0 ppm for aromatic protons) and carbonyl chloride resonance (δ 160–170 ppm) .

- IR : Confirms C=O stretch (~1770 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) matches the theoretical mass (e.g., 215.58 g/mol).

Advanced Questions

Q. How can researchers address unexpected decomposition products when storing this compound, and what storage conditions minimize degradation?

- Methodological Answer : Decomposition products (e.g., HCl, CO, nitrogen oxides) form under heat, moisture, or light exposure . Mitigation strategies:

-

Storage : Under inert gas (argon) at -20°C in amber glass.

-

Monitoring : Regular HPLC or TLC checks detect early degradation .

-

Contradiction Resolution : Batch variability in stability can be addressed by standardizing protocols (e.g., humidity-controlled environments).

Storage Condition Decomposition Product Preventive Measure Reference Moisture exposure HCl, CO Desiccants, inert gas High temperature Nitrogen oxides -20°C storage

Q. What mechanistic insights explain the reactivity of this compound with different nucleophiles, and how can selectivity be controlled?

- Methodological Answer : The nitro group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Competing hydrolysis is minimized by:

-

Solvent Choice : Use aprotic solvents (THF, DCM) for nucleophilic substitution with amines or alcohols .

-

Temperature : Reactions at 0°C reduce hydrolysis rates.

-

Catalysts : DMAP improves esterification with alcohols, while Et₃N neutralizes HCl in amide coupling .

Systematic screening of bases/solvents resolves contradictions in yield variability across studies .Nucleophile Optimal Conditions Yield Enhancement Strategy Reference Amines THF, 0°C, Et₃N Anhydrous conditions Alcohols DCM, DMAP catalyst Catalytic activation

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .

- Incompatibility : Avoid strong oxidizers (e.g., peroxides) to prevent explosive reactions .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.